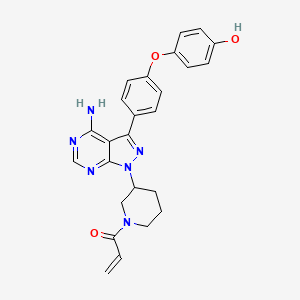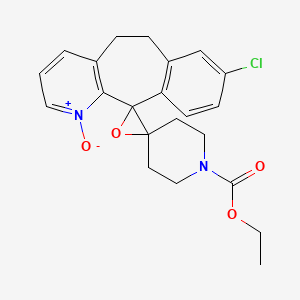![molecular formula C17H18O2 B13440032 2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol CAS No. 1622988-14-0](/img/structure/B13440032.png)
2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with hydroxyl groups and an isopropyl group, along with a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzenediol with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with styrene to introduce the phenylethenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the Heck reaction, while purification steps may include recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Halogenated derivatives of the benzene ring.
科学研究应用
2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism of action of 2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s ability to scavenge free radicals and modulate oxidative stress is of particular interest in the context of its antioxidant properties.
相似化合物的比较
Similar Compounds
2-(1-Methylethyl)-1,3-benzenediol: Lacks the phenylethenyl group, resulting in different chemical reactivity and applications.
5-[(1Z)-2-phenylethenyl]-1,3-benzenediol:
Uniqueness
2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and phenylethenyl groups allows for a diverse range of chemical transformations and interactions with biological targets.
属性
CAS 编号 |
1622988-14-0 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
5-[(Z)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8- |
InChI 键 |
ZISJNXNHJRQYJO-HJWRWDBZSA-N |
手性 SMILES |
CC(C)C1=C(C=C(C=C1O)/C=C\C2=CC=CC=C2)O |
规范 SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



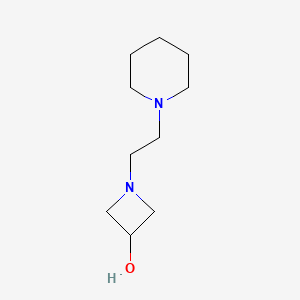

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
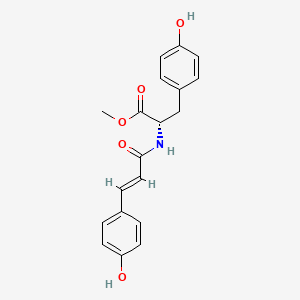
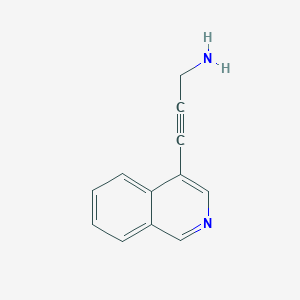
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
